Saenta
Overview
Description
Saenta, known chemically as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), and its analogues have been synthesized and studied for their binding to the human equilibrative nucleoside transporter 1 (hENT1), which is significant for predicting the antitumor efficacy of gemcitabine (Robins et al., 2010).
Synthesis Analysis
Improved syntheses of SAENTA, its analogues, and fluorescent probe conjugates have been conducted to facilitate the analysis of cell-surface hENT1 levels, crucial for assessing the potential antitumor efficacy of gemcitabine. This synthesis involves S(N)Ar displacement of fluoride from 6-fluoropurine intermediates with substituted benzylamines, highlighting the compound's complex synthesis pathway (Robins et al., 2010).
Molecular Structure Analysis
The molecular structure of SAENTA is characterized by its 5'-thioadenosine backbone with an aminoethyl and a nitrobenzyl group. This structure is pivotal for its activity and interaction with the hENT1 transporter, demonstrating the importance of specific functional groups in its molecular architecture for binding specificity and efficacy.
Chemical Reactions and Properties
The conjugation of SAENTA with fluorescein-5-yl isothiocyanate (FITC) to create fluorescent probes is a notable chemical reaction, enabling the binding to hENT1 at nanomolar concentrations. This reaction showcases the chemical versatility of SAENTA and its potential for creating derivatives with significant biological applications (Robins et al., 2010).
Physical Properties Analysis
While specific studies directly detailing the physical properties of SAENTA were not found, the synthesis and application processes hint at its solid state at room temperature, solubility in organic solvents used for fluorescence tagging, and stability sufficient for in vitro and in vivo applications.
Chemical Properties Analysis
SAENTA's chemical properties, including its ability to undergo fluorescence tagging, its interaction with the hENT1 transporter, and its role in predicting gemcitabine efficacy, highlight its chemical reactivity and biological relevance. Its specific binding to hENT1 and the subsequent effects on gemcitabine's antitumor activity underscore the critical nature of its chemical properties in therapeutic contexts (Robins et al., 2010).
Scientific Research Applications
Scientometrics : Saenta has applications in scientometrics, particularly in the areas of science and technology indicators, information systems, and the interaction between science and technology. It also plays a role in studying cognitive and socio-organizational structures in science and technology (Raan, 2006).
Biochemistry and Biomedical Research : Saenta is a novel ligand with high affinity for polypeptides associated with nucleoside transport. It is used for chromatographic purification of NBMPR-binding polypeptides in pig erythrocytes (Agbanyo et al., 1990). Additionally, SAENTA-chi 2-fluorescein is utilized as a high-affinity ligand for the equilibrative inhibitor-sensitive nucleoside transporter, facilitating rapid assessment of transport capacity by flow cytometry (Wiley et al., 1991). SAENTA-fluorescein conjugates also serve as selective plasma membrane stains for flow cytometry (Buolamwini et al., 1994).
High-Performance Computing and Visualization : The Scientific Applications and Visualization Group (SAVG) at NIST uses high-performance parallel computing, visualization, and machine learning to accelerate research in various scientific areas (Sims et al., 2002).
Biomedical Science and Personalized Medicine : Sex as a biological variable (SABV) in NIH-funded research, relevant to Saenta, improves the value of biomedical science and advances personalized medicine (Arnegard et al., 2020).
Cancer Research : SAENTA and its analogues can predict the potential antitumor efficacy of gemcitabine by binding to human equilibrative nucleoside transporter 1 (Robins et al., 2010).
Sentiment Analysis and Computational Linguistics : Sentiment analysis techniques and applications, including enhancements in algorithms and applications in various fields, are part of Saenta's research applications (Medhat et al., 2014).
Stress Research and Biomarkers : Salivary alpha-amylase (sAA) as a biomarker for stress-related changes in the body reflects the activity of the sympathetic nervous system, relevant to Saenta's research applications (Nater & Rohleder, 2009); (Granger et al., 2007).
Self-assembly in Biological Systems : Self-assembly (SA), a process where components of a system organize into ordered structures without human intervention, is connected to biological systems and falls under Saenta's research scope (Grzybowski et al., 2009).
Educational Research : The Science Adaptive Assessment (SAA) Tool, based on KOLB student learning styles, measures high-level skills and enhances learning process efficiency (Zulfiani et al., 2020).
Scientometric Analysis in Agriculture : Research on sago in India, as shown through a scientometric analysis, indicates the scope of Saenta in agricultural research (Balasubramani & Murugan, 2011).
properties
IUPAC Name |
(2S,3S,4R,5R)-2-(2-aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O5S/c20-5-6-32-8-13-15(27)16(28)19(31-13)25-10-24-14-17(22-9-23-18(14)25)21-7-11-1-3-12(4-2-11)26(29)30/h1-4,9-10,13,15-16,19,27-28H,5-8,20H2,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFPVFZXWPVEBS-NVQRDWNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCN)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCN)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926604 | |
Record name | 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saenta | |
CAS RN |
130117-76-9 | |
Record name | 5'-S-(2-Aminoethyl)-N(6)-(4-nitrobenzyl)-5'-thioadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130117769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[5-S-(2-Aminoethyl)-5-thiopentofuranosyl]-N-[(4-nitrophenyl)methyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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